Scaffold-Level Kinase Inhibition: Pyrazolo[3,4-d]pyrimidine Core as a Privileged ATP-Mimetic vs. Non-Pyrazolopyrimidine Heterocycles
The pyrazolo[3,4-d]pyrimidine core is a well-established purine bioisostere that competes with ATP at the kinase hinge region. In the 2016 RSC Advances study, a series of 1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea derivatives demonstrated potent antiproliferative activity, with the lead compound CBS-1 achieving superior cytotoxicity to doxorubicin across multiple cell lines and significant tumor suppression in a lung adenocarcinoma xenograft model [1]. This establishes the 4-imino-pyrazolo[3,4-d]pyrimidine scaffold as capable of delivering in vivo antitumor efficacy. Non-pyrazolopyrimidine heterocycles (e.g., quinazoline, pyrido[2,3-d]pyrimidine) exhibit different hinge-binding geometries and often require distinct substitution vectors to achieve comparable potency.
| Evidence Dimension | In vivo antitumor efficacy in lung adenocarcinoma xenograft model |
|---|---|
| Target Compound Data | Scaffold-level evidence: CBS-1 (a 4-imino-pyrazolo[3,4-d]pyrimidine urea hybrid) displayed prominent tumoricidal effects in nude mice xenograft [1]. |
| Comparator Or Baseline | Doxorubicin (standard-of-care chemotherapy) |
| Quantified Difference | CBS-1 exhibited better cytotoxicity than doxorubicin across all tested cell lines; specific IC₅₀ fold-improvement data not disaggregated for the free amine scaffold [1]. |
| Conditions | In vitro cytotoxicity panel (multiple cancer cell lines); in vivo A549 lung adenocarcinoma xenograft in nude mice [1]. |
Why This Matters
For procurement decisions, this confirms that compounds built on the 4-imino-pyrazolo[3,4-d]pyrimidine core can achieve in vivo-relevant potency, reducing the risk that the scaffold itself is a dead-end for drug discovery programs.
- [1] Mishra, C. B.; Mongre, R. K.; Kumari, S.; Jeong, D. K.; Tiwari, M. Synthesis, in vitro and in vivo anticancer activity of novel 1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea derivatives. RSC Adv. 2016, 6, 24491–24500. View Source
